molecular formula C25H28N2O3 B2645807 2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-86-9

2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2645807
CAS No.: 631866-86-9
M. Wt: 404.51
InChI Key: PNQPGXREAUNIAX-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound based on the privileged 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a fused heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a benzopyran (chromone) derivative and serves as a useful template for the design of novel biologically active compounds . The core framework is typically constructed via efficient one-pot multicomponent reactions (MCRs), which offer high efficiency and step economy, making them valuable for generating diverse compound libraries . Compounds featuring the chromeno[2,3-c]pyrrole skeleton have been reported to exhibit various biological activities, including behavior as glucokinase activators and mimetics of glycosaminoglycans . The specific substitution pattern on this molecule, featuring a p-tolyl group at the 1-position and a 3-(diethylamino)propyl side chain at the 2-position, is designed to explore structure-activity relationships and modulate the compound's physicochemical properties for specific research applications. This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules or for direct biological screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-4-26(5-2)15-8-16-27-22(18-13-11-17(3)12-14-18)21-23(28)19-9-6-7-10-20(19)30-24(21)25(27)29/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQPGXREAUNIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known by its CAS number 631866-86-9, is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H28N2O3
  • Molecular Weight : 404.51 g/mol
  • Structure : The compound features a dihydrochromeno-pyrrole framework which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit notable antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways. For instance, it has been linked to the inhibition of glucokinase, which plays a crucial role in glucose metabolism .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of related compounds against SARS-CoV-2. The chromeno[2,3-c]pyrrole derivatives have shown promise as inhibitors of the main protease (Mpro) of the virus, suggesting potential applications in antiviral drug development .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Its structure allows it to bind effectively to enzyme active sites or receptor sites, modulating their activity.

Potential Mechanisms:

  • Free Radical Scavenging : The compound's antioxidant properties may stem from its ability to donate electrons to free radicals.
  • Enzyme Binding : The dihydrochromeno structure may facilitate binding to target enzymes like glucokinase and proteases.

Study 1: Antioxidant Efficacy

A study published in 2021 demonstrated that derivatives of chromeno[2,3-c]pyrroles exhibited significant antioxidant activity in vitro. The study utilized DPPH and ABTS assays to quantify the radical scavenging ability of these compounds. Results indicated a dose-dependent response with IC50 values comparable to standard antioxidants like ascorbic acid .

Study 2: Antiviral Activity Against SARS-CoV-2

In another study focusing on antiviral properties, researchers synthesized several chromeno[2,3-c]pyrrole derivatives and evaluated their inhibitory effects on SARS-CoV-2 Mpro. The results showed that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential as lead compounds for further antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of glucokinase
AntiviralInhibition of SARS-CoV-2 Mpro

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold is highly tunable, with variations in aryl (R) and alkyl (R') substituents leading to diverse biological and physicochemical properties. Key analogs include:

Compound Name R (Aryl Substituent) R' (Alkyl Substituent) Molecular Formula Biological Activity References
Target Compound p-Tolyl 3-(Diethylamino)propyl C25H28N2O3 Not reported
NCGC00538279 (Ghrelin receptor ligand) 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl C25H27ClN2O5 GHSR1a agonist
AV-C (TRIF agonist) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C23H17FN2O3S Antiviral (Zika, Chikungunya)
1-(3-Chlorophenyl)-6-methoxy analog 3-Chlorophenyl 3-(4-Morpholinyl)propyl C25H25ClN2O5 Undisclosed

Key Differences and Trends

Aryl Substituents :

  • Electron-donating groups (e.g., 3,4-dimethoxy in NCGC00538279) enhance receptor binding in ghrelin ligands by stabilizing π-π interactions .
  • Electron-withdrawing groups (e.g., 2-fluoro in AV-C) improve metabolic stability and antiviral potency by modulating electronic density .
  • p-Tolyl in the target compound likely balances lipophilicity and steric bulk, though activity data are lacking.

Alkyl Side Chains: Diethylamino vs. dimethylamino: Diethylamino groups (target compound) increase basicity and membrane permeability compared to dimethylamino (NCGC00538279) . Thiadiazole rings (AV-C) introduce rigidity and hydrogen-bonding capacity, critical for TRIF pathway activation .

Biological Activity: NCGC00538279 exhibits nanomolar affinity for GHSR1a (EC50 = 12 nM), attributed to its 3,4-dimethoxyaryl and dimethylamino groups . AV-C activates ISRE-dependent luciferase expression (12-fold induction at 10 µM), correlating with broad-spectrum antiviral effects .

Research Findings and Implications

Structure-Activity Relationships (SAR): Aryl substituents dictate target selectivity (e.g., 3,4-dimethoxy for GHSR1a vs. 2-fluoro for TRIF) . Alkyl chains influence pharmacokinetics; longer chains (e.g., diethylaminopropyl) may prolong half-life but reduce solubility .

Therapeutic Potential: AV-C’s antiviral activity (IC50 = 0.5–2 µM against Zika virus) demonstrates the scaffold’s applicability in infectious disease . Ghrelin receptor ligands like NCGC00538279 are candidates for metabolic disorders .

Synthetic Scalability :

  • Libraries of >200 analogs (e.g., ’s 223 compounds) enable rapid SAR exploration without chromatography .

Q & A

Q. What are the standard synthetic protocols for preparing this compound and its derivatives?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:

  • Mixing aryl aldehydes (e.g., p-tolyl derivatives) with primary amines (e.g., diethylaminopropyl) in dry ethanol, followed by addition of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate.
  • Heating at 40°C for 15–20 minutes, followed by refluxing at 80°C for 20 hours.
  • Isolation via crystallization (yields: 43–86%; purity >95% by HPLC) .

Q. What analytical techniques are recommended for structural characterization?

  • LC-MS and HPLC for purity assessment.
  • Melting point analysis (automated systems like MPA100 OptiMelt).
  • Elemental analysis (CHNS via gravimetric/titrimetric methods) to confirm molecular composition .

Q. What starting materials and substituents are compatible with the core synthesis?

  • Aryl aldehydes : Tolerate methoxy, methyl, halogen, benzyl, and allyl groups.
  • Primary amines : Aliphatic and substituted amines (e.g., diethylaminopropyl).
  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates : Accept methyl, chloro, and fluoro substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields or reduce side products?

  • Solvent choice : Dry ethanol or dioxane minimizes side reactions.
  • Stoichiometry : Use a 1.1:1 ratio of amine to aldehyde for aldehydes with phenolic hydroxyl groups.
  • Heating duration : Adjust based on substituent electronics (e.g., 2 hours for donor groups, 15–20 minutes for acceptor groups) .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Combinatorial libraries : Utilize 223 derivatives from the parent compound by varying substituents on the aryl aldehyde and amine components.
  • Functionalization : Post-synthetic modification via hydrazine hydrate ring-opening to generate 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are bioactive scaffolds .

Q. How should researchers address discrepancies in reaction outcomes (e.g., low yields with specific substituents)?

  • Electronic effect analysis : Donor substituents (e.g., methoxy) slow cyclization, requiring extended heating.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust heating times dynamically .

Q. What computational or theoretical frameworks can predict reactivity or biological interactions?

  • Density Functional Theory (DFT) : Model electronic effects of substituents on cyclization kinetics.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using prior structural data from related chromeno-pyrrole-diones .

Data Analysis & Experimental Design

Q. How to validate the reproducibility of synthetic protocols across labs?

  • Standardized conditions : Adopt the published protocol (dry ethanol, 80°C reflux) and validate purity via HPLC.
  • Cross-lab comparison : Replicate 25 randomly selected compounds from the combinatorial library to confirm yields (±5% deviation) .

Q. What methodologies resolve challenges in scaling up synthesis (e.g., gram-scale)?

  • Crystallization optimization : Replace chromatography with ethanol/water recrystallization for large batches.
  • Solvent volume reduction : Use high-boiling solvents (e.g., dioxane) to minimize evaporation losses .

Future Directions & Interdisciplinary Applications

Q. How can prior synthetic studies inform new research on analogous heterocycles?

  • Scaffold hopping : Apply the multicomponent strategy to pyrrolo-pyrazolones or pyrano-pyrroles, as demonstrated in earlier work by Vydzhak et al. .
  • Biological screening : Prioritize derivatives with electron-withdrawing groups (e.g., halogens) for antimicrobial or anticancer assays .

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